4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the fluorine atom can be achieved through electrophilic fluorination reactions. The pyrrolidine and thiophene rings are then introduced via nucleophilic substitution and cyclization reactions, respectively. Common reagents used in these reactions include fluorinating agents like Selectfluor, and nucleophiles such as pyrrolidine and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions. The pyrrolidine and thiophene rings can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the thiophene ring, which may affect its bioactivity and stability.
N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide: Lacks the fluorine atom, which may reduce its binding affinity to molecular targets.
4-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide: Substitutes chlorine for fluorine, which can alter its chemical reactivity and biological activity.
Uniqueness
4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is unique due to the presence of both the fluorine atom and the thiophene ring, which can enhance its chemical stability, binding affinity, and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-15-5-3-13(4-6-15)17(21)19-11-16(14-7-10-22-12-14)20-8-1-2-9-20/h3-7,10,12,16H,1-2,8-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDFKYXGQKTKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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